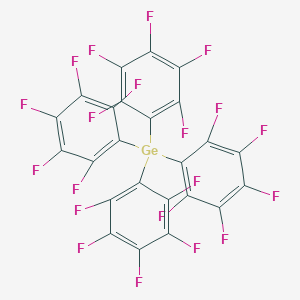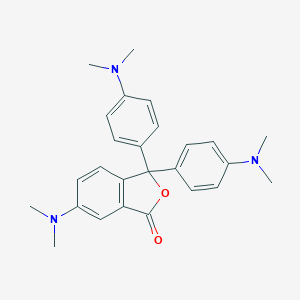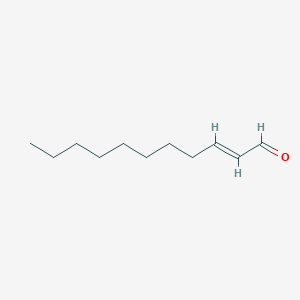
trans-2-Undecenal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-2-Undecenal, also known as undec-2-enal, is an organic compound with the molecular formula C₁₁H₂₀O. It is a member of the aldehyde family and is characterized by a long carbon chain with a double bond at the second position and an aldehyde group at the terminal end. This compound is known for its distinctive odor and is commonly found in various essential oils.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: trans-2-Undecenal can be synthesized through several methods. One common approach involves the condensation of acetaldehyde with nonanal. Another method includes the use of alpha-bromo undecanoic acid as a precursor .
Industrial Production Methods: In industrial settings, this compound is often produced via the oxidation of undecylenic acid. This process typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to yield the desired aldehyde.
Análisis De Reacciones Químicas
Types of Reactions: trans-2-Undecenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid, undecenoic acid.
Reduction: Reduction of this compound can yield the corresponding alcohol, undecenol.
Addition Reactions: The double bond in this compound allows for addition reactions with halogens and hydrogen halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Addition Reactions: Halogens (e.g., Br₂) or hydrogen halides (e.g., HCl) under ambient conditions.
Major Products Formed:
Oxidation: Undecenoic acid.
Reduction: Undecenol.
Addition Reactions: Halogenated or hydrogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of trans-2-Undecenal involves its interaction with cellular membranes and proteins. As an aldehyde, it can form covalent bonds with amino groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This property is particularly relevant in its antimicrobial and antifungal activities, where it disrupts the integrity of microbial cell membranes .
Comparación Con Compuestos Similares
2-Decenal: Another aldehyde with a similar structure but one carbon shorter.
2-Dodecenal: An aldehyde with one additional carbon compared to trans-2-Undecenal.
Nonanal: A saturated aldehyde with a similar carbon chain length but without the double bond.
Uniqueness of this compound: this compound is unique due to its specific position of the double bond and the aldehyde group, which imparts distinct chemical reactivity and biological activity. Its antimicrobial properties and applications in the flavor and fragrance industry further distinguish it from other similar compounds .
Propiedades
Número CAS |
1337-83-3 |
|---|---|
Fórmula molecular |
C11H20O |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
undec-2-enal |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h9-11H,2-8H2,1H3 |
Clave InChI |
PANBRUWVURLWGY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CC=O |
SMILES isomérico |
CCCCCCCC/C=C/C=O |
SMILES canónico |
CCCCCCCCC=CC=O |
Densidad |
0.837-0.847 |
Key on ui other cas no. |
2463-77-6 53448-07-0 1337-83-3 |
Descripción física |
Colourless to very pale straw coloured liquid; Fresh, fruity, orange peel aroma |
Pictogramas |
Irritant; Environmental Hazard |
Solubilidad |
Soluble in oils; Insoluble in water Soluble (in ethanol) |
Sinónimos |
(2E)-undecenal undecenal |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



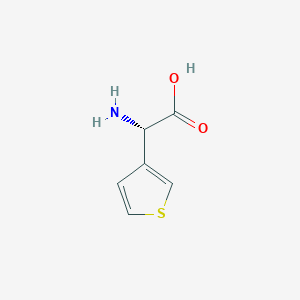



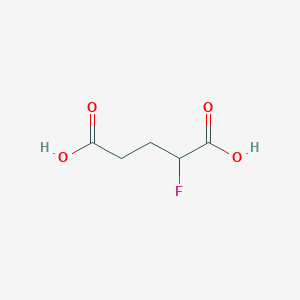
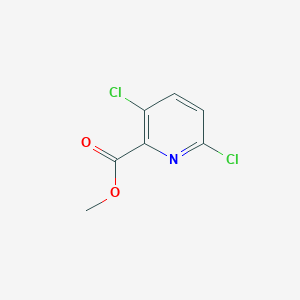
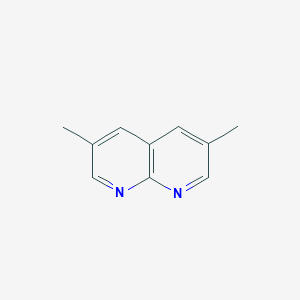
![(10R)-3,4,16-trimethoxy-11-methyl-11-azatetracyclo[8.7.1.02,7.014,18]octadeca-1(18),2,4,6,14,16-hexaene-5,17-diol](/img/structure/B75000.png)

